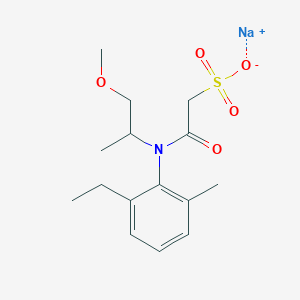
4,5-Dichloro-2-(trifluoromethyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dichloro-2-(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula C8H3Cl2F3O . It has an average mass of 243.010 Da and a monoisotopic mass of 241.951309 Da .
Molecular Structure Analysis
The molecular structure of 4,5-Dichloro-2-(trifluoromethyl)benzaldehyde consists of a benzene ring substituted with two chlorine atoms, a trifluoromethyl group, and an aldehyde group .Wissenschaftliche Forschungsanwendungen
Polymerization Potential
One potential application of haloaldehydes, a category to which 4,5-Dichloro-2-(trifluoromethyl)benzaldehyde belongs, is in the field of polymer science. Haloaldehydes can be used as monomers or intermediates in the synthesis of polymers with specific functional properties. For instance, the polymerization of substituted aldehydes, including haloaldehydes, has been studied for their ability to form polymers with unique properties. These polymers may find practical applications in the future, highlighting the significance of such compounds in material science and engineering (Kubisa et al., 1980).
Advanced Oxidation Processes
In the context of environmental science, compounds similar to 4,5-Dichloro-2-(trifluoromethyl)benzaldehyde could be studied for their degradation behavior in advanced oxidation processes (AOPs). These processes are crucial for removing recalcitrant compounds from wastewater, and understanding the degradation pathways and by-products of various organic pollutants, including haloaldehydes, is essential for environmental protection and sustainability (Qutob et al., 2022).
Supramolecular Chemistry
Another intriguing application area is in supramolecular chemistry, where the structural features of compounds like 4,5-Dichloro-2-(trifluoromethyl)benzaldehyde could be leveraged to design and synthesize novel molecular architectures. These structures can have wide-ranging applications from nanotechnology to biomedical fields. The study of benzene-1,3,5-tricarboxamides, for instance, demonstrates the utility of structurally distinct molecules in forming self-assembled materials with potential commercial applications (Cantekin et al., 2012).
Environmental and Toxicological Studies
Environmental and toxicological studies of similar compounds provide insights into the behavior and impact of haloaldehydes in ecosystems. Research on compounds like 2,4,6-tribromophenol, which shares halogen substitution characteristics with 4,5-Dichloro-2-(trifluoromethyl)benzaldehyde, sheds light on the environmental occurrence, toxicity, and degradation pathways of halogenated compounds. Such studies are crucial for assessing the environmental risk and designing strategies for the mitigation of pollution (Koch & Sures, 2018).
Eigenschaften
IUPAC Name |
4,5-dichloro-2-(trifluoromethyl)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F3O/c9-6-1-4(3-14)5(2-7(6)10)8(11,12)13/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBBACWWGUNVTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)C(F)(F)F)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30564105 |
Source


|
| Record name | 4,5-Dichloro-2-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-2-(trifluoromethyl)benzaldehyde | |
CAS RN |
134099-43-7 |
Source


|
| Record name | 4,5-Dichloro-2-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol](/img/structure/B165000.png)

